![molecular formula C18H14N2O2S B5888850 3-oxo-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5888850.png)
3-oxo-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)propanamide
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Overview
Description
3-oxo-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)propanamide, also known as PTZTP, is a synthetic compound that belongs to the class of thiazole-based molecules. It has been studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for various diseases.
Mechanism of Action
The mechanism of action of 3-oxo-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)propanamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various physiological processes.
Biochemical and Physiological Effects:
3-oxo-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)propanamide has been shown to exhibit a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of cytokine production. It has also been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
3-oxo-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)propanamide has several advantages as a research tool, including its ease of synthesis, stability, and low toxicity. However, its limitations include its limited solubility in water and the need for further studies to fully understand its mechanism of action.
Future Directions
Further studies are needed to fully understand the mechanism of action of 3-oxo-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)propanamide and its potential applications in the development of new drugs for various diseases. Future research could focus on exploring its efficacy in animal models of diseases such as cancer, diabetes, and inflammation. Additionally, studies could be conducted to optimize its chemical structure and improve its pharmacological properties.
Synthesis Methods
3-oxo-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)propanamide can be synthesized through a multistep process involving the reaction of 2-aminothiazole with an appropriate aldehyde, followed by the condensation with an α-ketoamide. The final product is obtained through a purification process using column chromatography.
Scientific Research Applications
3-oxo-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)propanamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.
properties
IUPAC Name |
3-oxo-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c21-16(14-9-5-2-6-10-14)11-17(22)20-18-19-15(12-23-18)13-7-3-1-4-8-13/h1-10,12H,11H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKNQAQFTRZDEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.